molecular formula C10H9NO2 B12881666 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile

2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile

Cat. No.: B12881666
M. Wt: 175.18 g/mol
InChI Key: ZCYKSJJHWVCPLF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be achieved through a multi-step process. One common method involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile. This reaction is typically carried out in ethanolic pyridine in the presence of catalytic amounts of piperidine. The mixture is heated at 75°C for 2–2.5 hours, resulting in the formation of functional derivatives of 2,3,4,5,6,7-hexahydro-1-benzofuran .

Chemical Reactions Analysis

2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile involves its interaction with various molecular targets. The formyl and nitrile groups are reactive sites that can form covalent bonds with biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

2-Formyl-4,5,6,7-tetrahydrobenzofuran-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-formyl-4,5,6,7-tetrahydro-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C10H9NO2/c11-5-8-7-3-1-2-4-9(7)13-10(8)6-12/h6H,1-4H2

InChI Key

ZCYKSJJHWVCPLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(O2)C=O)C#N

Origin of Product

United States

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